3,6-Dimethylveratrole
Description
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,3-dimethoxy-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H14O2/c1-7-5-6-8(2)10(12-4)9(7)11-3/h5-6H,1-4H3 |
InChI Key |
BLBVJHVRECUXKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key physical properties of 3,6-dimethylveratrole’s positional isomers, derived from experimental data in the provided evidence:
| Compound | CAS Number | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
|---|---|---|---|---|---|---|
| 2,3-Dimethoxytoluene | 4463-33-6 | 152.19 | 202–203 | - | 1.025 | 1.514 |
| 3,4-Dimethoxytoluene | 494-99-5 | 152.19 | 133–135 | 22–23 | 1.051 | 1.528 |
| This compound* | Not provided | 152.19 (theoretical) | ~190–200 (estimated) | Not reported | ~1.03 (estimated) | ~1.52 (estimated) |
*Note: Data for this compound are inferred based on structural similarity to isomers.
Key Observations:
Boiling Points :
- The ortho-substituted 2,3-dimethoxytoluene exhibits a significantly higher boiling point (202–203°C) compared to the para-substituted 3,4-dimethoxytoluene (133–135°C). This disparity arises from stronger dipole-dipole interactions in ortho isomers due to proximity of methoxy groups, enhancing intermolecular forces .
- For this compound, the boiling point is expected to fall between these values (~190–200°C), assuming meta-substitution reduces steric hindrance compared to ortho isomers.
Melting Points :
- 3,4-dimethoxytoluene has a distinct melting point (22–23°C), likely due to its para-substitution pattern enabling tighter crystal packing. Ortho and meta isomers often exhibit lower melting points due to asymmetric molecular geometries .
Solubility and Reactivity: All dimethoxy toluenes are lipophilic, with solubility in organic solvents like dichloromethane and methanol. However, para-substituted derivatives (e.g., 3,4-dimethoxytoluene) may display slightly higher aqueous solubility due to reduced steric bulk . Reactivity in electrophilic substitution reactions varies: ortho/meta directors like methoxy groups favor regioselectivity at specific ring positions, influencing downstream synthetic applications.
Preparation Methods
Reaction Overview
The most direct route involves methylating 3,6-dimethylcatechol (1,2-dihydroxy-3,6-dimethylbenzene) with dimethyl sulfate under basic conditions. This method leverages the nucleophilic substitution of hydroxyl groups by methoxy groups.
Procedure
-
Reactants :
-
3,6-Dimethylcatechol (1 mol)
-
Dimethyl sulfate (2.2 mol)
-
10% aqueous sodium hydroxide (1.4 L)
-
-
Conditions :
-
Reflux under nitrogen for 1 hour, followed by stirring at 25°C for 18 hours.
-
-
Workup :
Mechanistic Insights
Dimethyl sulfate acts as a methylating agent, with hydroxide ions deprotonating the phenolic hydroxyl groups. The resulting phenoxide ions undergo nucleophilic attack on the electrophilic methyl groups of dimethyl sulfate, forming methoxy substituents.
Halogen-Metal Exchange and Alkylation
Adapted Methodology for this compound
While source describes the synthesis of 3,4-dimethylveratrole via halogen-metal exchange, the protocol can be modified for the 3,6 isomer by adjusting the starting material.
Procedure
-
Reactants :
-
1,2-Dimethoxy-3,6-dibromobenzene (1 mol)
-
n-Butyllithium (2.2 mol) in tetrahydrofuran (THF)
-
Iodomethane (2.2 mol)
-
-
Conditions :
-
Halogen-lithium exchange at -78°C.
-
Alkylation with iodomethane at 0°C to room temperature.
-
-
Workup :
-
Quenching with aqueous NH₄Cl, extraction with ethyl acetate, and column chromatography.
-
Challenges
-
Regioselectivity : Requires precise control of lithiation to avoid polylithiation.
-
Starting Material Accessibility : 1,2-Dimethoxy-3,6-dibromobenzene must be synthesized via bromination of veratrole, which may require directed ortho-metalation strategies.
Cyanide Displacement on Chloromethyl Precursors
Patent-Derived Method
Source describes an indirect route where a chloromethyl intermediate is converted to this compound via cyanide displacement, though this step primarily yields a benzyl cyanide derivative.
Key Steps
-
Chloromethylation :
-
Unspecified chloromethyl precursor treated with sodium cyanide in dimethylsulfoxide (DMSO) at 50°C.
-
-
Isolation :
Comparative Analysis of Methods
*Extrapolated from analogous 3,4-dimethylveratrole synthesis.
Synthetic Challenges and Optimization
Regioselectivity in Electrophilic Substitution
Introducing methyl groups at the 3 and 6 positions requires careful control of directing effects. Methoxy groups in veratrole direct electrophiles to the 4 and 5 positions, necessitating alternative strategies like pre-functionalization or using masked directing groups.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,6-Dimethylveratrole, and how can they be experimentally determined?
- Methodology :
- Melting/Boiling Points : Use differential scanning calorimetry (DSC) for melting point determination and distillation or gas chromatography (GC) for boiling point analysis. For example, analogs like 3-Methylveratrole (mp: 22–23°C, bp: 133–135°C) and 4-Methylveratrole (bp: 202–203°C) provide reference frameworks .
- Density/Refractive Index : Measure density using a pycnometer and refractive index via refractometry (e.g., 3-Methylveratrole: d = 1.051, RI = 1.528) .
- Purity Assessment : Employ HPLC or GC-MS to verify purity, referencing standards like those in pharmacopeial monographs.
Q. How can this compound be synthesized, and what are common impurities in its preparation?
- Methodology :
- Synthetic Routes : Adapt methods for veratrole derivatives, such as Friedel-Crafts alkylation or methoxylation of dimethylphenols. Monitor reaction progress via TLC or NMR.
- Impurity Profiling : Identify byproducts (e.g., incomplete methylation products) using LC-MS or comparison to known analogs like 2,6-Dimethoxyphenol (CAS 91-10-1) .
- Optimization : Use DOE (Design of Experiments) to refine reaction conditions (temperature, catalyst loading) for yield improvement.
Q. What standard assays are used to evaluate the stability of this compound under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Quantify degradation products via HPLC .
- Kinetic Analysis : Apply the Arrhenius equation to predict shelf life, using data from thermal stress studies.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodology :
- Meta-Analysis : Systematically compare studies for variables like assay type (e.g., cell viability vs. enzyme inhibition), concentration ranges, and solvent effects (DMSO vs. ethanol).
- Mechanistic Studies : Use molecular docking to assess binding affinity to putative targets (e.g., cytochrome P450 enzymes) and validate with in vitro enzymatic assays .
- Batch Variability Testing : Analyze compound purity and isomer content (e.g., 3,4- vs. 3,6-substitution) across studies, as structural analogs like 3,4-Dimethoxytoluene show divergent bioactivities .
Q. What advanced computational methods predict the reactivity of this compound in radical-mediated reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model bond dissociation energies (BDEs) for methoxy and methyl groups. Compare to experimental data from radical trapping assays .
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to elucidate reaction mechanisms (e.g., hydrogen abstraction vs. electron transfer).
Q. How can researchers design experiments to assess the environmental persistence of this compound?
- Methodology :
- Photodegradation Studies : Exclude the compound to UV light (simulating sunlight) and analyze degradation products via LC-HRMS. Reference PAH degradation pathways (e.g., 3,6-Dimethylphenanthrene’s behavior) .
- Microcosm Assays : Evaluate biodegradation in soil/water systems using isotopic labeling (e.g., ¹⁴C-tracing) and monitor metabolite formation.
Q. What strategies mitigate batch-to-batch variability in this compound used for pharmacological studies?
- Methodology :
- Quality-by-Design (QbD) : Implement critical process parameters (CPPs) during synthesis, such as reaction time and purification steps (e.g., recrystallization solvents).
- Advanced Characterization : Use 2D NMR (HSQC, HMBC) and X-ray crystallography to confirm structural integrity, ensuring consistency with analogs like 2,5-Dimethoxyphenylacetic acid (CAS 1758-25-4) .
Data Analysis & Ethical Considerations
Q. How should researchers statistically analyze dose-response data for this compound in toxicity assays?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test or robust regression methods to exclude anomalous data points.
Q. What ethical frameworks apply to studies involving this compound in animal models?
- Methodology :
- IACUC Compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) and document protocols for humane endpoints (e.g., tumor size limits).
- Transparency : Disclose conflicts of interest and funding sources in publications, per guidelines like those from the Medicinal Chemistry Research journal .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
